3-Cyclohexyl-1,3-dihydro-2H-indol-2-one 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 92250-13-0
VCID: VC3945562
InChI: InChI=1S/C14H17NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-10,13H,1-3,6-7H2,(H,15,16)
SMILES: C1CCC(CC1)C2C3=CC=CC=C3NC2=O
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one

CAS No.: 92250-13-0

Cat. No.: VC3945562

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one - 92250-13-0

Specification

CAS No. 92250-13-0
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 3-cyclohexyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C14H17NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-10,13H,1-3,6-7H2,(H,15,16)
Standard InChI Key JYQVWBZVKLTRLJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2C3=CC=CC=C3NC2=O
Canonical SMILES C1CCC(CC1)C2C3=CC=CC=C3NC2=O

Introduction

Structural and Chemical Identity

Molecular Framework and Nomenclature

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS No. 92250-13-0) consists of an oxindole core (1,3-dihydro-2H-indol-2-one) modified with a cyclohexyl group at the 3-position. The oxindole scaffold features a bicyclic structure with a ketone group at position 2 and a saturated pyrrolidine ring. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence the compound’s solubility, reactivity, and biological activity .

Synthetic Methodologies

General Approaches to 3-Substituted Oxindoles

The synthesis of 3-substituted oxindoles typically involves functionalization at the 3-position of the oxindole core. Two primary strategies dominate the literature:

  • Coupling Reactions: Eschenmoser-type couplings between 3-bromooxindoles and thioamides or thiobenzamides .

  • Rearrangement Pathways: Base-mediated rearrangements of intermediary thiazoles or isoindigo derivatives .

For 3-cyclohexyl-1,3-dihydro-2H-indol-2-one, the Eschenmoser coupling method is the most plausible route, given its success in synthesizing structurally similar compounds.

Proposed Synthesis of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one

  • Starting Materials:

    • 3-Bromooxindole (1a): Prepared via bromination of isatin followed by reduction .

    • Cyclohexanecarbothioamide: A thioamide derivative of cyclohexanecarboxylic acid.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or acetonitrile (ACN).

    • Temperature: 80–100°C under inert atmosphere.

    • Catalysis: No thiophile required for tertiary amides .

  • Mechanism:
    The reaction proceeds via nucleophilic displacement of the bromine atom in 3-bromooxindole by the thioamide, followed by elimination of hydrogen sulfide (H₂S) to form the desired product.

  • Expected Yield:
    Based on analogous reactions (Table 2 in ), yields for 3-substituted oxindoles range from 70% to 97%. The cyclohexyl group’s steric bulk may slightly reduce yield compared to smaller substituents (e.g., Cl or CF₃) .

Physicochemical Properties

Melting Point and Solubility

While experimental data for 3-cyclohexyl-1,3-dihydro-2H-indol-2-one are unavailable, the melting points of structurally related compounds provide a basis for estimation:

Substituent (R)Melting Point (°C)Reference
H239–240
Cl237–238.5
CF₃244–245
Cyclohexyl (predicted)210–220

The cyclohexyl group’s lipophilicity likely reduces aqueous solubility compared to polar substituents (e.g., Cl or CF₃).

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and the NH proton (δ 10–11 ppm).

  • ¹³C NMR: Key peaks include the ketone carbonyl (δ 175–180 ppm) and cyclohexyl carbons (δ 20–35 ppm) .

Biological Activity and Applications

Kinase Inhibition

Several 3-substituted oxindoles exhibit potent kinase inhibitory activity. For example, compounds 5ac’, 5ca, and 5dc’ (Table 2 in ) demonstrate significant tyrosin kinase inhibition, with IC₅₀ values in the nanomolar range. The cyclohexyl analog may similarly interact with kinase ATP-binding pockets, though its bulkier substituent could alter binding affinity.

GABAergic Activity

3-Amino-substituted oxindoles have been patented as GABAergic agents with potential anticonvulsant or anxiolytic properties . The cyclohexyl group’s lipophilicity may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) drug development.

Challenges and Future Directions

Synthetic Optimization

  • Steric Effects: The cyclohexyl group’s size may necessitate modified reaction conditions (e.g., higher temperatures or prolonged reaction times) to achieve acceptable yields.

  • Stereoselectivity: Developing enantioselective syntheses to access pure Z- or E-isomers remains a challenge.

Biological Evaluation

  • In Vitro Screening: Prioritize assays for kinase inhibition, GABA receptor modulation, and cytotoxicity.

  • Structure-Activity Relationships (SAR): Compare the cyclohexyl derivative with methyl, phenyl, and halogen-substituted analogs to delineate substituent effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator